2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene
Description
2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene is an organic compound with the molecular formula C10H13BrO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxymethyl group, and two methyl groups
Properties
IUPAC Name |
2-bromo-5-(methoxymethyl)-1,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7-4-9(6-12-3)5-8(2)10(7)11/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYDWRANJMZZGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene can be achieved through several methods. One common approach involves the bromination of 5-(methoxymethyl)-1,3-dimethylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of 2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions can optimize the production process, reducing costs and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Major Products
Substitution: Formation of 5-(methoxymethyl)-1,3-dimethylphenol or 5-(methoxymethyl)-1,3-dimethylthiophenol.
Oxidation: Formation of 5-(methoxymethyl)-1,3-dimethylbenzaldehyde or 5-(methoxymethyl)-1,3-dimethylbenzoic acid.
Reduction: Formation of 5-(methoxymethyl)-1,3-dimethylbenzene.
Scientific Research Applications
Synthetic Applications
1.1 Intermediate in Organic Synthesis
2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine substituent makes it a suitable candidate for nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is particularly valuable in the development of new pharmaceuticals and agrochemicals.
1.2 Electrophilic Aromatic Substitution
The compound can undergo electrophilic aromatic substitution reactions due to the presence of the bromine atom. This characteristic allows for further functionalization of the benzene ring, facilitating the synthesis of derivatives that may exhibit enhanced biological activity or improved properties for industrial applications .
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Introduction of nucleophiles to replace bromine |
| Electrophilic Aromatic Substitution | Functionalization of the benzene ring |
2.1 Antimicrobial Properties
Research indicates that compounds with similar structures to 2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene may exhibit antimicrobial properties. The presence of halogen substituents is often linked to increased biological activity against various pathogens . Studies are ongoing to explore its potential interactions with biological targets.
2.2 Potential Therapeutic Uses
The compound's unique structure suggests it may interact with specific receptors or enzymes, modulating biological pathways relevant to disease mechanisms. Understanding these interactions could lead to its development as a therapeutic agent in treating conditions such as cancer or bacterial infections .
Case Studies and Research Findings
3.1 Synthesis and Characterization
A study published in the Bulletin of the Chemical Society of Japan details the synthesis of structurally similar brominated compounds and their subsequent transformations into phosphonous dichlorides, highlighting methodologies that could be adapted for 2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene . These findings underscore the compound's versatility as a precursor in synthetic chemistry.
3.2 Pharmacological Studies
Research exploring the pharmacological properties of related compounds suggests that halogenated derivatives can enhance binding affinity to biological targets due to increased lipophilicity and electronic effects imparted by bromine atoms . Further studies are warranted to fully elucidate these effects in 2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene depends on its interaction with specific molecular targets. The bromine atom and methoxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include:
Electrophilic Aromatic Substitution: The bromine atom can act as an electrophile, facilitating substitution reactions on the benzene ring.
Nucleophilic Attack: The methoxymethyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene can be compared with other similar compounds, such as:
2-Bromo-5-methoxyaniline: Similar structure but with an amino group instead of a methoxymethyl group.
2-Bromo-5-methoxybenzoic acid: Contains a carboxylic acid group instead of a methoxymethyl group.
2-Bromo-5-methoxybenzyl bromide: Features a benzyl bromide group instead of a methoxymethyl group.
The uniqueness of 2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity
2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and applications, supported by data tables and case studies.
The molecular formula for 2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene is . It features a bromine atom and a methoxymethyl group attached to a dimethyl-substituted benzene ring.
Antimicrobial Properties
Recent studies have indicated that compounds similar to 2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene exhibit significant antimicrobial properties. For instance, derivatives of brominated aromatic compounds have shown efficacy against various gram-positive and gram-negative bacteria.
| Compound | Activity Against | Reference |
|---|---|---|
| 2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene | Moderate antibacterial activity | |
| 5-Bromo-2-iodo-1,3-dimethylbenzene | Strong antibacterial activity |
Cytotoxicity
A study assessing the cytotoxic effects of related compounds found that certain brominated derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS) leading to cell death.
The proposed mechanism by which 2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene exerts its biological effects involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Oxidative Stress : The compound may increase ROS levels in cells, leading to oxidative damage and apoptosis.
Case Study 1: Antibacterial Efficacy
In a controlled study, 2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Cytotoxicity in Cancer Research
Another investigation focused on the cytotoxic effects of the compound on various cancer cell lines. The study reported that treatment with the compound resulted in significant cell death in HeLa cells compared to untreated controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
